molecular formula C16H16N2O6 B5745423 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide CAS No. 61212-73-5

4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide

Cat. No.: B5745423
CAS No.: 61212-73-5
M. Wt: 332.31 g/mol
InChI Key: VPQHSULAOZVTIE-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position of the benzamide core, along with methoxy substituents at the 4- and 5-positions. The aniline moiety is substituted with a methoxy group at the para position. Its synthesis likely involves amide coupling reactions, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-11-6-4-10(5-7-11)17-16(19)12-8-14(23-2)15(24-3)9-13(12)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQHSULAOZVTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358075
Record name ST50721447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61212-73-5
Record name ST50721447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4,5-dimethoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2 position.

    Amidation: The nitrated product is then subjected to an amidation reaction with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles under basic conditions.

Major Products Formed

    Reduction: 4,5-Dimethoxy-N-(4-methoxyphenyl)-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
4,5-Dimethoxy-N-(4-methoxyphenyl)-2-nitrobenzamide 2-NO₂, 4,5-(OCH₃)₂ on benzamide; 4-OCH₃ on aniline 376.34 (calculated) Nitro, methoxy, amide Not explicitly stated in evidence
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-Br on benzamide; 2-NO₂, 4-OCH₃ on aniline 375.18 Bromo, nitro, methoxy, amide Structural crystallography studies
4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide 4-OCH₃ on benzamide; 2-NO₂, 4-OCH₃ on aniline 316.29 Methoxy, nitro, amide Crystallographic analysis
N-(4-Chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide 2-NO₂, 4,5-(OCH₃)₂ on benzamide; 4-Cl, 2,5-(OCH₃)₂ on aniline 440.83 Chloro, nitro, methoxy, amide Higher electronegativity due to Cl
4,5-Dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide Thiadiazole ring replacing aniline; 2-methylpropyl substituent 366.39 Nitro, methoxy, thiadiazole, amide Potential pharmacokinetic modifications

Structural and Electronic Differences

  • Nitro Group Positioning: The nitro group at the 2-position in the target compound contrasts with analogs like 4MNB, where the nitro group resides on the aniline moiety.
  • Substituent Effects : The chloro substituent in N-(4-chloro-2,5-dimethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide increases electronegativity compared to methoxy groups, which may enhance stability or alter binding affinity in biological systems .
  • Heterocyclic Modifications : The thiadiazole-containing analog () introduces a heterocyclic ring, likely improving metabolic resistance or altering solubility due to sulfur’s polarizability .

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy: Methoxy and nitro groups in the target compound contribute to characteristic absorption bands (e.g., νC=O ~1663–1682 cm⁻¹, νNO₂ ~1520 cm⁻¹). In contrast, triazole derivatives () exhibit νC=S (~1247–1255 cm⁻¹), absent in the target compound .
  • Crystallography : The target compound’s crystal packing may involve hydrogen bonds between the amide NH and nitro/methoxy oxygen atoms, similar to 4MNB. However, bromo substituents in 4MNB could lead to distinct halogen bonding interactions .

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